1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene
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Overview
Description
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is an organic compound characterized by the presence of a bromine atom, a sulfanyl group, and a but-2-enyl chain substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene involves its interaction with specific molecular targets. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methylbenzene: Similar in structure but lacks the sulfanyl and but-2-enyl groups.
4-bromo-1-methylphenoxybutane: Contains a similar but-2-enyl chain but differs in the position of the bromine atom.
4-methylphenyl sulfide: Contains the sulfanyl group but lacks the bromine and but-2-enyl chain.
Uniqueness
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61541-97-7 |
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Molecular Formula |
C17H17BrOS |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C17H17BrOS/c1-14-4-8-16(9-5-14)19-12-2-3-13-20-17-10-6-15(18)7-11-17/h2-11H,12-13H2,1H3/b3-2+ |
InChI Key |
VOAFFFSPOKYJMG-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/CSC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CCSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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